2-amino-3-(1H-imidazol-1-yl)benzamide
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Overview
Description
2-Amino-3-(1H-imidazol-1-yl)benzamide is a heterocyclic organic compound that features both an imidazole ring and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1H-imidazol-1-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3-nitrobenzoic acid with imidazole under reducing conditions. The nitro group is reduced to an amino group, and the carboxylic acid is converted to an amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-imidazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be hydrogenated under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2-Amino-3-(1H-imidazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-amino-3-(1H-imidazol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The imidazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
2-Amino-1H-benzimidazole: Exhibits similar enzyme inhibitory properties.
2-Amino-3-(1H-pyrazol-1-yl)benzamide: Another heterocyclic compound with potential therapeutic applications.
Uniqueness: 2-Amino-3-(1H-imidazol-1-yl)benzamide is unique due to the presence of both an imidazole ring and a benzamide moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-amino-3-imidazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-9-7(10(12)15)2-1-3-8(9)14-5-4-13-6-14/h1-6H,11H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWSFPDUKVCFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CN=C2)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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